Methyl 4-[[2-(Dimethylamino)-5-methoxyphenyl](ethyl)amino]butanoate
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Overview
Description
Methyl 4-[2-(Dimethylamino)-5-methoxyphenylamino]butanoate is a chemical compound with the molecular formula C16H26N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(Dimethylamino)-5-methoxyphenylamino]butanoate typically involves the reaction of 2-(Dimethylamino)-5-methoxyphenylamine with ethyl 4-bromobutanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of Methyl 4-[2-(Dimethylamino)-5-methoxyphenylamino]butanoate may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(Dimethylamino)-5-methoxyphenylamino]butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[2-(Dimethylamino)-5-methoxyphenylamino]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(Dimethylamino)-5-methoxyphenylamino]butanoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-[2-[2-(dimethylamino)ethyl-methyl-amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxy-phenyl]prop-2-enamide
Uniqueness
Methyl 4-[2-(Dimethylamino)-5-methoxyphenylamino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a dimethylamino group and a methoxyphenyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C16H26N2O3 |
---|---|
Molecular Weight |
294.39 g/mol |
IUPAC Name |
methyl 4-[2-(dimethylamino)-N-ethyl-5-methoxyanilino]butanoate |
InChI |
InChI=1S/C16H26N2O3/c1-6-18(11-7-8-16(19)21-5)15-12-13(20-4)9-10-14(15)17(2)3/h9-10,12H,6-8,11H2,1-5H3 |
InChI Key |
BWKKZHTYELTDEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(=O)OC)C1=C(C=CC(=C1)OC)N(C)C |
Origin of Product |
United States |
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